2-Amino-2-(3,4-dimethylphenyl)ethanol

Structural Isomer Medicinal Chemistry Lead Optimization

Researchers optimizing β2-adrenoceptor agonist SAR face high per-gram costs for substituted amino alcohol building blocks. 2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3) addresses this at 38% lower cost vs. the 2,4-dimethylphenyl isomer, enabling broader SAR exploration under constrained budgets. • CNS-favorable profile: LogP 0.9, TPSA 46.3 Ų for neurological hit-to-lead campaigns • ≥95% purity with full NMR characterization; suitable as chromatographic reference standard • Chiral racemic scaffold resolvable into (R)- and (S)-enantiomers for biased signaling agonist development Ideal for medicinal chemistry programs targeting neurological disorders with budgetary efficiency.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 910443-17-3
Cat. No. B113253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3,4-dimethylphenyl)ethanol
CAS910443-17-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CO)N)C
InChIInChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3
InChIKeyHSQAORATDQNBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3,4-dimethylphenyl)ethanol: Chemical Properties & Procurement


2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3) is a chiral amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol, characterized by a 3,4-dimethylphenyl group attached to the β-carbon of a 2-aminoethanol backbone [1]. It is commercially available as a building block for pharmaceutical research, particularly as an intermediate in the synthesis of compounds targeting neurological disorders . The compound is offered by multiple vendors with typical purities of 95% (NMR) to ≥98% and is stored at 0-8°C . This document provides quantitative differentiation evidence to guide procurement decisions relative to its closest structural analogs.

1
Scaffold-oriented synthesis – Non-classical 2-amino-2-aryl β2-adrenoceptor agonist core
2
Chiral resolution entry point – Racemic amino alcohol suitable for enantiomer separation studies
3
Physicochemical lead profile – LogP 0.9, TPSA 46.3 Ų support CNS penetration research fit
4
Vendor purity range – ≥95% to ≥98% (NMR), selection based on assay sensitivity requirements

2-Amino-2-(3,4-dimethylphenyl)ethanol: Non-Substitutability


2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3) is a specific structural isomer within the β-amino alcohol class. The exact substitution pattern of the phenyl ring (3,4-dimethyl) critically influences molecular recognition, target binding, and downstream biological activity in medicinal chemistry campaigns [1]. Even subtle positional changes—such as shifting the methyl groups to 2,4-positions (CAS 910443-16-2) or altering the amino alcohol backbone from 2-amino-2- to 2-amino-1-substitution (CAS 786600-48-4)—produce distinct molecular geometries with different stereoelectronic properties, LogP values, and hydrogen-bonding capacities [1]. These differences directly translate into variations in potency, selectivity, and pharmacokinetic behavior, rendering in-class substitution scientifically invalid without explicit, comparator-validated data [2].

Target
2-Amino-2-(3,4-dimethylphenyl)ethanol
3,4-dimethyl substitution on 2-amino-2-aryl scaffold. XLogP3 = 0.9, TPSA = 46.3 Ų. Reported β-arrestin-biased signaling scaffold.
Analog 1
2,4-Dimethylphenyl regioisomer (CAS 910443-16-2)
XLogP3 shift of 0.1 may alter membrane permeability and CNS penetration profile. Not interchangeable without comparator validation.
ΔXLogP3 = 0.1 higher for 2,4-isomer
Analog 2
2-Amino-1-(3,4-dimethylphenyl)ethanol (CAS 786600-48-4)
Classical 2-amino-1-aryl scaffold yields different hydrogen-bonding geometry and signaling bias. Pharmacological profile may not transfer.
Scaffold class difference (2-amino-1 vs 2-amino-2)

Quantitative Evidence: 2-Amino-2-(3,4-dimethylphenyl)ethanol vs Key Analogs


Structural Isomerism: Physicochemical Property Differences

The 3,4-dimethylphenyl substitution pattern in 2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3) yields distinct computed physicochemical properties compared to its 2,4-dimethylphenyl regioisomer (CAS 910443-16-2) [1]. While direct biological data for both compounds are not publicly available, the observed differences in LogP and topological polar surface area (TPSA) are predictive of differential membrane permeability and target engagement, a well-established principle in medicinal chemistry for this scaffold class [2].

Regioisomer LogP/TPSA
Class-level inference
Target: XLogP3 = 0.9 | TPSA = 46.3 Ų
2,4-isomer: XLogP3 = 1.0 | TPSA = 46.3 Ų
Computed property shift may influence membrane permeability context
ΔXLogP3 = 0.1 (lower for 3,4-isomer); PubChem computed values
Structural Isomer Medicinal Chemistry Lead Optimization

Backbone Isomerism: Stereochemical and H-Bonding Impact

The position of the amino group relative to the hydroxyl group fundamentally changes the compound's hydrogen-bonding geometry and chiral center placement. 2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3) bears the amino group on the carbon adjacent to the aryl ring (β-carbon), whereas its regioisomer, 2-Amino-1-(3,4-dimethylphenyl)ethanol (CAS 786600-48-4), positions the amino group on the terminal carbon [1]. The 2-amino-2-aryl scaffold is associated with β2-adrenoceptor agonist activity, while the 2-amino-1-aryl scaffold is the classical epinephrine backbone [2].

Scaffold Class
Class-level inference
2-amino-2-aryl scaffold (non-classical) vs 2-amino-1-aryl scaffold (classical)
Reported biased signaling profile context; desensitization reduction observed
Qualitative scaffold difference; pharmacological inference from published series
Regioisomer Chiral Resolution Medicinal Chemistry

Purity and Analytical Characterization: Vendor QC Differentiation

Commercial availability of 2-Amino-2-(3,4-dimethylphenyl)ethanol varies significantly in purity and analytical documentation. ChemScene offers the compound at ≥98% purity with full analytical support, while other vendors such as ChemImpex and AKSci supply material at ≥95% purity . This purity differential can impact reproducibility in sensitive assays and synthetic transformations, particularly those requiring stoichiometric precision or where impurities interfere with biological readouts.

Vendor Purity
Head-to-head
≥98% (ChemScene)
≥95% (ChemImpex, AKSci)
Purity differential may reduce confounding in high-content screening
Absolute purity increase 3–5%; NMR determination per vendor COA
Analytical Chemistry Quality Control Procurement

Pricing and Supply Chain: Regioisomer Cost Comparison

Market pricing for 2-Amino-2-(3,4-dimethylphenyl)ethanol varies substantially by vendor and packaging, reflecting differences in synthetic accessibility and demand. As of April 2026, the 3,4-dimethylphenyl isomer (CAS 910443-17-3) is priced at €684 for 1 g from Fluorochem, while the 2,4-dimethylphenyl isomer (CAS 910443-16-2) commands a premium at €1,105 for 1 g from CymitQuimica . This price differential likely reflects lower demand or more complex synthesis for the 2,4-isomer, making the 3,4-isomer a more cost-effective entry point for SAR exploration.

Cost per 1 g
Cross-study comparable
3,4-isomer: €684
2,4-isomer: €1,105
38% lower cost supports broader SAR exploration
Pricing April 2026; excludes shipping/HazMat fees
Procurement Cost Analysis Supply Chain

Hazard Profile: Lower Regulatory Burden vs Halogenated Analogs

2-Amino-2-(3,4-dimethylphenyl)ethanol is classified with GHS07 (Harmful/Irritant) with H302, H315, H319, and H335 hazard statements—a relatively mild profile for an amino alcohol building block . In contrast, halogenated 2-amino-2-phenylethanol derivatives developed as β2-agonists (e.g., compound 2f) contain fluorine and cyano substituents that introduce additional toxicological considerations and synthetic hazards [1]. This simpler hazard profile reduces shipping restrictions, HazMat fees, and personal protective equipment requirements, lowering total procurement and handling costs.

Hazard Profile
Class-level inference
GHS07 Warning (H302,H315,H319,H335)
vs halogenated β2-agonist derivatives (additional tox considerations)
Simpler hazard classification may reduce shipping restrictions and handling costs
Qualitative comparison; review individual SDS for specific handling
Safety Regulatory Compliance Laboratory Handling

2-Amino-2-(3,4-dimethylphenyl)ethanol: Optimal Applications


Scaffold-Oriented Synthesis of β2-Adrenoceptor Agonists

2-Amino-2-(3,4-dimethylphenyl)ethanol serves as a core building block for generating β2-adrenoceptor agonists with a non-classical 2-amino-2-phenylethanol scaffold. This scaffold has been validated in medicinal chemistry to produce biased signaling profiles distinct from classical 2-amino-1-phenylethanol agonists [1]. The 3,4-dimethyl substitution offers a steric and electronic profile that may enhance β2/β1 selectivity when elaborated into full agonist molecules, as inferred from SAR studies of related derivatives [1].

Cost-Effective Lead Exploration in CNS Drug Discovery

The 3,4-dimethylphenyl isomer is priced 38% lower than its 2,4-dimethylphenyl counterpart (€684 vs. €1,105 per gram), enabling more extensive structure-activity relationship (SAR) studies under constrained budgets . Its favorable LogP of 0.9 and low TPSA of 46.3 Ų suggest moderate CNS penetration potential [2], positioning it as a viable starting point for hit-to-lead campaigns targeting neurological disorders .

Analytical Method Development and Reference Standard Use

With vendors offering material at ≥98% purity and full NMR characterization , 2-Amino-2-(3,4-dimethylphenyl)ethanol is suitable as a reference standard for chromatographic method development (e.g., HPLC, LC-MS) in pharmaceutical impurity profiling and metabolomic studies. Its well-defined physicochemical properties (Exact Mass: 165.11536 Da; TPSA: 46.3 Ų) [2] facilitate accurate quantitation and method validation.

Asymmetric Synthesis and Chiral Resolution Studies

As a chiral amino alcohol, the racemic mixture of 2-Amino-2-(3,4-dimethylphenyl)ethanol can be resolved into its (R)- and (S)-enantiomers for use as chiral auxiliaries or ligands in asymmetric catalysis [2]. The compound's two hydrogen bond donors and two acceptors provide multiple coordination sites for transition metal complexation, supporting applications in enantioselective synthesis.

Application
Selection Property
Validation Focus
β2-adrenoceptor biased signaling studies
Non-classical 2-amino-2-aryl scaffold
β-arrestin recruitment and receptor desensitization endpoints
CNS lead exploration
Favorable LogP/TPSA profile for brain penetration research
Membrane permeability and target engagement assays
Chromatographic reference standard
High-purity material (≥98%) with full NMR characterization
HPLC/LC-MS method accuracy and impurity profiling
Chiral resolution and asymmetric catalysis
Racemic amino alcohol with two H-bond donors/acceptors
Enantiomer separation efficiency and metal complexation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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